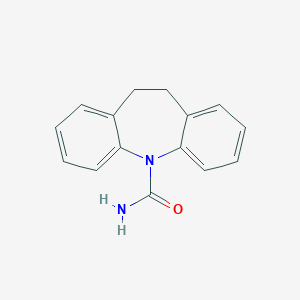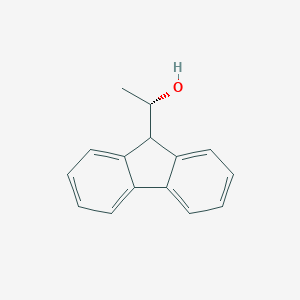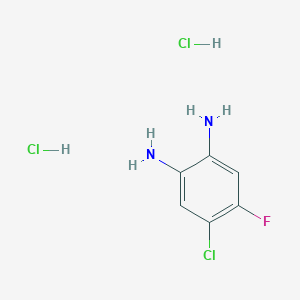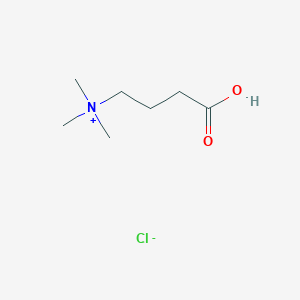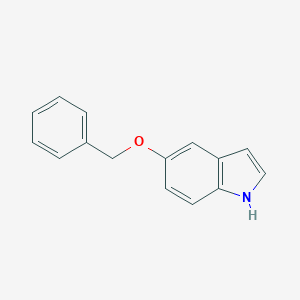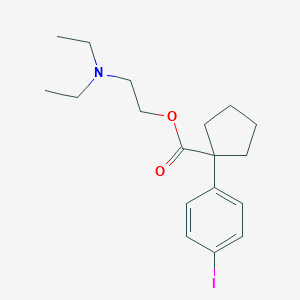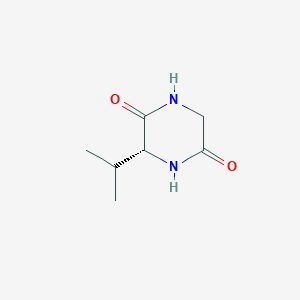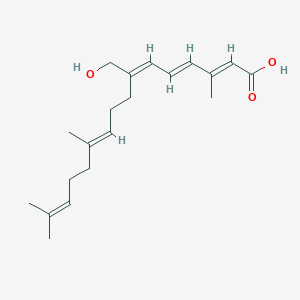
5-Acetyl-1,3-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-1,3-dimethylpyridin-2(1H)-one, also known as acetylacetone, is a widely used organic compound in various fields of science. It is a yellowish liquid with a fruity odor and is soluble in water, ethanol, and ether. Acetylacetone is a beta-diketone, which means it has two carbonyl groups separated by a single carbon atom. This unique structure gives it many interesting properties, making it useful in a variety of applications.
Wirkmechanismus
Acetylacetone acts as a bidentate ligand, meaning it can bond to a metal ion through two coordination sites. The carbonyl groups in 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee form a six-membered ring with a metal ion, which stabilizes the complex. This mechanism is utilized in many analytical techniques, such as spectrophotometry and chromatography.
Biochemische Und Physiologische Effekte
Acetylacetone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Acetylacetone has many advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has some limitations. It is a volatile compound that can evaporate quickly, making it difficult to handle in certain experiments. It can also react with some metal ions, leading to the formation of insoluble complexes.
Zukünftige Richtungen
There are many future directions for research on 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. One potential area of study is its use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its application in the synthesis of new organic compounds with unique properties. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee could be used as a chelating agent in environmental remediation to remove metal ions from contaminated soil and water.
Synthesemethoden
Acetylacetone can be synthesized through several methods, but the most common one is the Claisen condensation reaction. In this reaction, ethyl acetoacetate is treated with sodium ethoxide in ethanol to form 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. The reaction is carried out under reflux conditions for several hours, and the product is then isolated by distillation.
Wissenschaftliche Forschungsanwendungen
Acetylacetone has been extensively studied for its applications in various scientific research fields. It is used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. It is also used as a precursor in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
129689-53-8 |
|---|---|
Produktname |
5-Acetyl-1,3-dimethylpyridin-2(1H)-one |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-acetyl-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3 |
InChI-Schlüssel |
VKGHTCONPVUCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
Kanonische SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
Synonyme |
2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



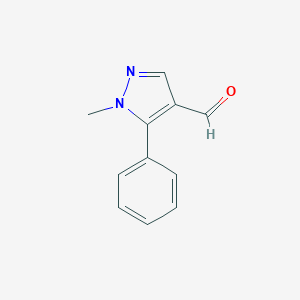
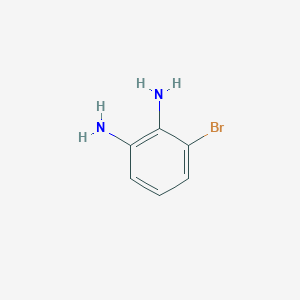
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
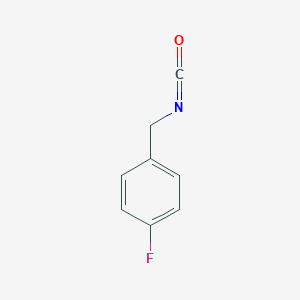
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
